molecular formula C₂₁H₂₀D₈Cl₃N₃OS B1152054 Perphenazine-d8 Dihydrochloride

Perphenazine-d8 Dihydrochloride

Cat. No.: B1152054
M. Wt: 484.94
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Compounds in Drug Discovery and Development

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a valuable tool in drug discovery and development. nih.gov This subtle molecular modification, known as deuteration, can significantly enhance a drug's pharmacological profile without altering its fundamental mechanism of action. nih.govunibestpharm.com

Principles of Deuterium Isotopic Substitution in Pharmaceutical Agents

Deuterium, an isotope of hydrogen, contains a proton and a neutron, effectively doubling the mass of a hydrogen atom. wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. unibestpharm.com This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the cleavage of a C-D bond occurs at a slower rate than a C-H bond. wikipedia.orgresearchgate.net

When a drug is metabolized, it often involves the breaking of C-H bonds by enzymes, such as the cytochrome P450 (CYP450) family. nih.gov By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolism can be slowed down. nih.gov This can lead to a number of desirable changes in the drug's pharmacokinetic properties. researchgate.net

Key Physicochemical Differences Between Hydrogen and Deuterium:

PropertyHydrogen (H)Deuterium (D)Impact of Substitution
Atomic Mass ~1 amu~2 amuIncreased molecular weight. wikipedia.org
Bond Strength (C-X) WeakerStrongerSlower rate of bond cleavage (Kinetic Isotope Effect). unibestpharm.com
Bond Length (C-X) LongerShorterMinor conformational changes. wikipedia.org
Lipophilicity HigherWeakerSubtle changes in how the drug interacts with fatty tissues. unibestpharm.com

Advantages of Stable Isotope Labeling in Pharmaceutical Sciences and Bioanalysis

The use of stable isotope-labeled compounds, particularly deuterated molecules, offers significant advantages in pharmaceutical research and bioanalysis. nih.gov These labeled compounds are identical in their chemical properties and biological activity to their non-labeled counterparts but are distinguishable by their mass. diagnosticsworldnews.com

Key Advantages of Stable Isotope Labeling:

Internal Standards in Bioanalysis: Deuterated compounds are considered the gold standard for internal standards in quantitative bioanalysis using mass spectrometry (MS). diagnosticsworldnews.commusechem.com Their similar chemical behavior to the analyte ensures that they are affected by the sample preparation and analysis process in the same way, while their different mass allows for their distinct detection. This leads to highly accurate and precise quantification of the drug in complex biological matrices like blood, plasma, and urine. musechem.com

Pharmacokinetic and Metabolism Studies: Stable isotope labeling is a powerful tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of drugs. diagnosticsworldnews.com By administering a labeled version of the drug, researchers can track its fate in the body, identify metabolites, and determine metabolic pathways. nih.gov This information is crucial for understanding a drug's efficacy and potential for drug-drug interactions.

Improved Metabolic Stability: As a result of the kinetic isotope effect, deuteration can lead to a slower rate of metabolism. unibestpharm.com This can result in an increased half-life of the drug, allowing for less frequent dosing. wikipedia.orgnih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By altering the metabolic pathway through deuteration, the formation of these toxic metabolites can be reduced, potentially improving the drug's safety profile. researchgate.netgabarx.com

Enhanced Efficacy and Safety: By optimizing the pharmacokinetic profile, deuteration can lead to improved drug efficacy and safety. nih.govnih.gov A more stable and predictable drug exposure can result in better therapeutic outcomes and fewer adverse effects.

No Radioactivity: Unlike radioactive isotopes, stable isotopes like deuterium are not radioactive, making them safer to handle and use in human studies without the associated safety concerns. diagnosticsworldnews.comcreative-proteomics.com

Overview of Perphenazine-d8 Dihydrochloride (B599025) as a Stable Isotope-Labeled Reference Standard in Academic and Research Settings

Perphenazine-d8 Dihydrochloride is the deuterated analog of Perphenazine (B1679617), a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic. lgcstandards.comdrugbank.com Perphenazine acts as a dopamine (B1211576) D1 and D2 receptor antagonist. drugbank.com In research and academic environments, this compound is primarily utilized as a stable isotope-labeled internal standard for the quantitative analysis of perphenazine in biological samples. lgcstandards.comlgcstandards.com

The incorporation of eight deuterium atoms into the piperazine (B1678402) ring of the perphenazine molecule provides a distinct mass difference, allowing for its differentiation from the unlabeled drug by mass spectrometry. lgcstandards.comlgcstandards.com This makes it an ideal tool for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ensuring the accuracy and reliability of the analytical results.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C21H20D8Cl3N3OS lgcstandards.com
Molecular Weight 484.94 g/mol lgcstandards.com
Appearance White to Off-white Solid
Purity >95% (HPLC) lgcstandards.com
Storage Temperature -20°C lgcstandards.com

The use of this compound as a reference standard is critical for researchers studying the pharmacokinetics and metabolism of perphenazine. Its application ensures the generation of high-quality, reproducible data, which is essential for advancing our understanding of this important therapeutic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₁H₂₀D₈Cl₃N₃OS

Molecular Weight

484.94

Synonyms

4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-(piperazine-d8)ethanol Dihydrochloride;  1-(2-Hydroxyethyl)-4-[3-(2-chloro-10-phenothiazinyl)_x000B_propyl]piperazine-d8-Dihydrochloride;  Chloriprozine-d8;  Chlorperphenazine-d8;  Decentan-d8;  Emesinal-d8;  Etape

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Perphenazine D8 Dihydrochloride

General Strategies for Deuterated Compound Synthesis in Drug Development

The strategic incorporation of deuterium (B1214612) into a drug candidate can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. neulandlabs.comnih.gov This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of unwanted metabolites. nih.gov

Several general strategies are employed for the synthesis of deuterated compounds in drug development. These methods range from simple hydrogen-deuterium exchange reactions to more complex multi-step syntheses using deuterated building blocks. chemicalsknowledgehub.comresearchgate.net The choice of method depends on the target molecule's structure, the desired location of the deuterium labels, and the availability of starting materials.

Key synthetic approaches include:

Hydrogen Isotope Exchange (HIE): This method involves exchanging protons in the molecule with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂), often aided by a catalyst. chemicalsknowledgehub.comresearchgate.net This is typically useful for acidic protons or for positions that can be accessed through catalytic activation.

Reduction with Deuterated Reagents: Carbonyl groups, esters, imides, and other reducible functional groups can be treated with deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), to introduce deuterium atoms into the molecule. nih.gov

Synthesis from Deuterated Precursors: A common and precise method involves using commercially available, simple deuterated starting materials or building blocks in a multi-step synthesis to construct the final complex deuterated molecule. metsol.comchemicalsknowledgehub.com

Catalytic Deuteration: This involves using transition metal catalysts to facilitate the addition of deuterium gas across double or triple bonds or to activate C-H bonds for exchange with a deuterium source. researchgate.net

These strategies are often employed as late as possible in the synthetic sequence to maximize efficiency and minimize costs. chemicalsknowledgehub.com

Table 1: General Strategies for Deuterated Compound Synthesis

Synthetic Strategy Description Common Reagents/Conditions Application
Hydrogen Isotope Exchange (HIE) Exchange of H atoms with D atoms from a deuterium source. D₂O, D₂ gas, acid/base or metal catalysts. Labeling of labile protons or at specific activated positions.
Deuterated Reducing Agents Reduction of functional groups using deuterium-delivering hydrides. Lithium aluminum deuteride (LiAlD₄), Sodium borodeuteride (NaBD₄). Conversion of carbonyls, esters, amides, and imides to deuterated alcohols or amines.
Deuterated Building Blocks Multi-step synthesis using simple, pre-deuterated starting materials. Deuterated iodomethane (B122720) (CD₃I), deuterated benzene (B151609) (C₆D₆). Precise, site-specific incorporation of deuterium into complex molecules.
Catalytic Deuteration Addition of D₂ across unsaturated bonds or C-H activation. D₂ gas with catalysts like Palladium (Pd), Platinum (Pt), or Iridium (Ir). Saturation of alkenes and alkynes; deuteration of aromatic rings.

Approaches to Deuterium Labeling in the Perphenazine (B1679617) Core Structure

Perphenazine-d8 Dihydrochloride (B599025) features eight deuterium atoms located on the piperazine (B1678402) ring portion of its side chain. lgcstandards.com A plausible and efficient synthetic route for introducing these deuterium atoms involves the reduction of a diketopiperazine intermediate using a powerful deuterated reducing agent.

A similar strategy has been successfully employed for the synthesis of deuterated Fluphenazine, a structurally related phenothiazine (B1677639). nih.gov In that synthesis, a 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine intermediate was reduced with lithium aluminum deuteride (LiAlD₄). This one-step reduction converted the two imide carbonyl groups into deuterated methylene (B1212753) (CD₂) groups, incorporating four deuterium atoms into the piperazine ring. nih.gov

Applying this logic to Perphenazine, the synthesis of the d8-labeled piperazine ring would start with a suitable precursor containing the phenothiazine core and a side chain terminating in a piperazine-dione derivative. The crucial step is the reduction of the two amide carbonyls within the piperazine ring of an appropriate precursor using a deuterated reducing agent like lithium aluminum deuteride. This would simultaneously reduce the carbonyls to CD₂ groups, thereby installing four deuterium atoms. To achieve the d8 labeling, the synthesis would likely involve a piperazine precursor that is already tetra-deuterated in the other two methylene positions. The final step would involve converting the resulting deuterated amine into its dihydrochloride salt.

Characterization Techniques for Isotopic Purity and Structural Confirmation of Perphenazine-d8 Dihydrochloride

After synthesis, it is imperative to verify the exact location of the deuterium atoms and to quantify the isotopic purity of the compound. Even with advanced deuteration techniques, the final product is typically a mixture of isotopologues (molecules that differ only in their isotopic composition). bvsalud.org Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose. chemicalsknowledgehub.com

Mass spectrometry (MS) is a highly sensitive technique used to determine the isotopic distribution and purity of a deuterated compound. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly powerful. acs.org

The method works by separating the target molecule from any non-deuterated or partially deuterated impurities and then measuring their mass-to-charge ratios (m/z) with high precision. nih.gov The mass difference between hydrogen (1.0078 Da) and deuterium (2.0141 Da) is significant enough to be resolved by HRMS. spectroscopyonline.comnih.gov The resulting mass spectrum shows a cluster of peaks corresponding to the different isotopologues:

D0: The non-deuterated version of the compound.

D1, D2, ... Dn: Molecules containing one, two, or up to 'n' deuterium atoms.

The relative intensity of each peak in the cluster is proportional to the abundance of that specific isotopologue. nih.gov By analyzing this distribution, the isotopic purity can be calculated, which is typically expressed as the percentage of the desired deuterated molecule (e.g., d8) relative to all other isotopologues. This quantitative analysis is essential for quality control and ensuring the consistency of the labeled compound. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the precise location of the deuterium atoms within the molecule. researchgate.net Both proton (¹H) and deuterium (²H) NMR are used.

Proton (¹H) NMR: In a ¹H NMR spectrum, a signal is generated by each unique hydrogen nucleus in the molecule. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. libretexts.org By comparing the ¹H NMR spectrum of Perphenazine-d8 with that of its non-deuterated counterpart, one can confirm the sites of deuteration by identifying the missing proton signals. For Perphenazine-d8, the signals corresponding to the eight protons on the piperazine ring would be absent.

Deuterium (²H) NMR: This technique directly detects the deuterium nuclei. numberanalytics.com A ²H NMR spectrum will show a signal for each position where a deuterium atom has been incorporated. numberanalytics.com This provides direct, unambiguous evidence of deuterium labeling at the expected positions. While less sensitive than ¹H NMR, ²H NMR is highly selective for the labeled sites and is a powerful tool for confirming the success of the deuteration reaction. numberanalytics.com

Table 2: Comparison of Analytical Techniques for Characterizing Perphenazine-d8

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Isotopic distribution (purity), molecular weight confirmation. High sensitivity, requires very small sample amounts, provides quantitative data on isotopologue distribution. nih.gov Does not directly provide the specific location of the deuterium atoms within the molecule.
Proton (¹H) NMR Confirms the absence of hydrogen at specific sites. High resolution, provides detailed structural information, confirms site of deuteration by signal disappearance. libretexts.org Indirect method for deuterium localization; interpretation can be complex in crowded spectral regions.
Deuterium (²H) NMR Directly detects and confirms the location of deuterium atoms. Direct and unambiguous evidence of deuterium incorporation, highly selective for labeled sites. numberanalytics.comnumberanalytics.com Lower sensitivity compared to ¹H NMR, requires higher concentrations or longer acquisition times. numberanalytics.com

Advanced Analytical Methodologies Utilizing Perphenazine D8 Dihydrochloride

Development and Validation of Quantitative Bioanalytical Methods for Perphenazine (B1679617)

The development of robust bioanalytical methods is fundamental to understanding the behavior of a drug in the body. For perphenazine, this involves creating a procedure that can reliably measure the parent drug, and sometimes its metabolites, in complex biological samples like blood, plasma, or serum. elsevierpure.comnih.gov The most effective and widely used techniques for this purpose are based on liquid chromatography coupled with mass spectrometry. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are favored for their ability to separate the analyte of interest from other endogenous and exogenous compounds prior to detection. mdpi.comnih.gov

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is critical for achieving accurate and reproducible results. wuxiapptec.com The preferred choice is a stable isotope-labeled (SIL) version of the analyte, making Perphenazine-d8 Dihydrochloride (B599025) the ideal internal standard for the quantification of perphenazine. kcasbio.com A SIL-IS is a compound in which several atoms have been replaced with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D).

The primary role of Perphenazine-d8 Dihydrochloride is to compensate for variations that can occur during sample preparation and analysis. wuxiapptec.comtexilajournal.com Because it is chemically almost identical to perphenazine, it behaves similarly during extraction, chromatography, and ionization. chromforum.org However, due to the presence of eight deuterium atoms, it has a higher molecular weight and can be distinguished from the unlabeled perphenazine by the mass spectrometer. lgcstandards.com

Key functions of this compound as an internal standard include:

Correction for Matrix Effects : Biological samples are complex and can contain substances that interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. kcasbio.com Since the SIL-IS co-elutes with the analyte, it is subjected to the same matrix effects. kcasbio.comtexilajournal.com By calculating the ratio of the analyte response to the IS response, these effects are normalized, leading to more accurate quantification.

Compensation for Sample Loss : During sample preparation steps like protein precipitation or liquid-liquid extraction, some amount of the analyte may be lost. mdpi.com Adding a known quantity of this compound at the beginning of the process allows it to account for these procedural losses, as both the analyte and the IS will be lost in the same proportion.

Improved Precision : The use of a SIL-IS corrects for minor variations in injection volume and instrument response, significantly improving the precision of the measurement. kcasbio.comtexilajournal.com

Table 1: Properties of an Ideal Internal Standard for LC-MS/MS

PropertyDescriptionRelevance of this compound
Chemical Similarity Should be chemically and physically similar to the analyte.As a deuterated analog, it has nearly identical properties to perphenazine, ensuring it behaves the same way during sample processing. chromforum.org
Co-elution Should elute at the same or very close retention time as the analyte.This ensures both compounds experience the same matrix effects at the time of ionization. kcasbio.com
Mass Difference Must be clearly distinguishable from the analyte by the mass spectrometer.The +8 Dalton mass difference is easily resolved from the parent compound. lgcstandards.com
Purity Must be free of the unlabeled analyte to avoid artificially inflating the measured concentration.High purity is a key feature of certified reference materials. wuxiapptec.com
Stability Must be stable throughout the entire analytical process.Deuterium labeling provides a stable, non-radioactive signature. moravek.com

LC-MS/MS is the benchmark technique for quantifying low levels of drugs like perphenazine in biological fluids. nih.gov A typical workflow utilizing this compound involves several key steps:

Sample Preparation : A precise amount of this compound internal standard solution is added to the biological sample (e.g., plasma). mdpi.com The sample is then processed, often using protein precipitation or liquid-liquid extraction, to remove proteins and other interfering substances. mdpi.comphenomenex.com

Chromatographic Separation : The prepared extract is injected into an LC system. The sample travels through a chromatographic column (e.g., a C18 column) which separates perphenazine and its deuterated internal standard from other components based on their physicochemical properties. nih.gov

Ionization and Mass Analysis : The eluent from the LC column enters the mass spectrometer's ion source, typically using electrospray ionization (ESI). In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both perphenazine and this compound. nih.govnih.gov This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly selective and sensitive. nih.gov

For example, the instrument would be set to monitor the transition of the perphenazine precursor ion to a specific product ion, and simultaneously monitor the unique transition of the Perphenazine-d8 precursor ion to its corresponding product ion. nih.gov The quantification is based on the ratio of the peak areas of the analyte's transition to the internal standard's transition. kcasbio.com

Table 2: Example Mass Transitions for Perphenazine Analysis by LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Perphenazine404.19143.07
Perphenazine (Secondary Transition)404.19171.11
Imipramine D3 (Example IS)284.2589.10
Data derived from a study on simultaneous UPLC-MS/MS assay for traditional antipsychotics. nih.gov Note: The table shows an example using a different internal standard, but the principle for Perphenazine-d8 would be analogous, with its own specific mass transitions.

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory bodies like the International Council for Harmonisation (ICH). neliti.comwho.int The use of this compound is integral to meeting the stringent criteria for these validation parameters.

Accuracy : This measures the closeness of the mean test results to the true concentration of the analyte. who.int It is determined by analyzing quality control (QC) samples prepared at known concentrations and calculating the percentage of the nominal value recovered. nih.gov Perphenazine-d8 helps ensure high accuracy by correcting for systematic errors from sample extraction and matrix effects. kcasbio.com

Precision : This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov It is usually reported as the coefficient of variation (%CV) and is assessed within a single day (intra-day precision) and over several days (inter-day precision). nih.gov The internal standard minimizes random variations, leading to high precision.

Linearity : This is the ability of the method to elicit test results that are directly proportional to the analyte concentration over a specific range. humanjournals.com A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the concentration of calibration standards. The correlation coefficient (r²) should ideally be close to 1.0. neliti.com

Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or other medications. elsevierpure.com The high specificity of tandem mass spectrometry, which monitors a unique mass transition for the analyte, ensures excellent selectivity. nih.gov

Table 3: Typical Validation Acceptance Criteria for Bioanalytical Methods

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). nih.gov
Precision The coefficient of variation (%CV) should not exceed 15% (20% at the Lower Limit of Quantification). nih.gov
Linearity Correlation coefficient (r²) ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. who.int

Application in Method Transfer and Quality Control in Research and Analytical Laboratories

The utility of this compound extends beyond initial method development and validation. It plays a crucial role in ensuring the long-term reliability and consistency of the analytical method.

In method transfer , when an established analytical procedure is moved from one laboratory to another (e.g., from a research lab to a contract testing facility), this compound helps ensure the method performs consistently despite potential differences in instrumentation, environment, or personnel. texilajournal.com By acting as a constant internal reference, it helps bridge the gap between labs and validates that the receiving laboratory can produce comparable results.

For quality control (QC) , this compound is an indispensable tool in routine analytical runs. nih.govriccachemical.com QC samples containing known concentrations of perphenazine are analyzed alongside unknown samples in every batch. The consistent performance of the internal standard helps verify that the system is operating correctly and that the results for the unknown samples are reliable. Any significant deviation in the internal standard's response can signal a problem with sample preparation, the LC system, or the mass spectrometer, prompting an investigation before patient or study data is reported. kcasbio.com

Preparation and Certification of this compound as a Reference Material

For this compound to serve its purpose as a reliable internal standard, it must be of high and consistent quality. This is achieved through its production and certification as a reference material, and ideally as a Certified Reference Material (CRM). wikipedia.orgxrfscientific.com

A Reference Material (RM) is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. wikipedia.org A Certified Reference Material (CRM) is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. riccachemical.comwikipedia.org

The preparation and certification process involves:

Chemical Synthesis : The compound is synthesized to introduce the stable deuterium isotopes into specific positions of the perphenazine molecule.

Purification : The synthesized material undergoes extensive purification to ensure high chemical purity and, critically, to remove any residual unlabeled perphenazine. lgcstandards.com

Characterization and Certification : The purified material is rigorously analyzed under stringent quality systems, often compliant with standards like ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). nist.govsigmaaldrich.com This process confirms its identity, structure, and purity.

Certificate of Analysis : The CRM is supplied with a certificate that details its certified properties, such as identity, purity (e.g., >95%), and often the exact weight dispensed in the vial. lgcstandards.comsigmaaldrich.com This documentation provides the end-user with the necessary information to use the material accurately and ensures traceability to international standards. riccachemical.com

The use of a certified reference material like this compound provides analytical laboratories with confidence in the accuracy and traceability of their measurements. riccachemical.comxrfscientific.com

Mechanistic Investigations and Preclinical Studies Incorporating Perphenazine D8 Dihydrochloride

Elucidation of Metabolic Pathways of Perphenazine (B1679617) Using Deuterated Analogues

The use of stable isotope-labeled compounds like Perphenazine-d8 dihydrochloride (B599025) is a cornerstone of contemporary drug metabolism studies. medchemexpress.com Deuteration provides a distinct mass signature that facilitates the tracking and identification of metabolites in complex biological matrices.

In vitro systems, such as human liver microsomes (HLMs), are routinely employed to predict the metabolic pathways of a drug in humans. The use of Perphenazine-d8 dihydrochloride in these systems, coupled with high-resolution mass spectrometry, allows for the unambiguous differentiation of drug-related material from endogenous matrix components. This approach is instrumental in identifying the chemical structures of various metabolites formed through oxidative and conjugative pathways.

Perphenazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com Key metabolic routes include N-dealkylation, sulfoxidation, hydroxylation, and glucuronidation. nih.govdrugbank.com Studies utilizing cDNA-expressed CYP isoforms have been crucial in pinpointing the specific enzymes responsible for these transformations.

The metabolism of perphenazine is subject to genetic polymorphism, particularly concerning the CYP2D6 enzyme. nih.gov Individuals who are "poor metabolizers" due to reduced CYP2D6 activity metabolize perphenazine more slowly, leading to higher plasma concentrations. nih.govpharmgkb.org

Table 1: CYP Isoforms Involved in Perphenazine Metabolism

Metabolic Pathway Key CYP Isoforms
N-dealkylation CYP1A2, CYP3A4, CYP2C19, CYP2D6 nih.govnih.gov
Sulfoxidation Data suggests involvement of multiple CYPs nih.govdrugbank.com
Hydroxylation Primarily mediated by CYP2D6 nih.gov

Pharmacokinetic Profiling in In Vitro Systems and Animal Models Utilizing this compound

This compound is an invaluable tool for pharmacokinetic (PK) studies, where it is often used as an internal standard for the quantification of the parent drug, perphenazine, in biological samples. medchemexpress.com This ensures accurate and precise measurement of drug concentrations over time.

Preclinical studies in animal models, such as rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate before it proceeds to human trials. tandfonline.com Perphenazine is known to be highly lipophilic and undergoes extensive first-pass metabolism in the liver, resulting in low oral bioavailability (around 40%). drugbank.comtandfonline.comnih.gov

Studies in rats have investigated the potential of novel drug delivery systems, like solid lipid nanoparticles (SLNs), to improve the oral bioavailability and brain distribution of perphenazine. tandfonline.com Following oral administration in Wistar rats, perphenazine-loaded SLNs demonstrated a 2-fold increase in relative bioavailability and a significant 16-fold increase in brain distribution compared to a standard perphenazine suspension. tandfonline.comnih.gov Furthermore, the mean residence time (MRT) and half-life (t1/2) of perphenazine were significantly prolonged in both plasma and brain homogenates with the SLN formulation. tandfonline.comnih.gov

Table 2: Pharmacokinetic Parameters of Perphenazine in Wistar Rats (Oral Administration)

Formulation Relative Bioavailability Increase Brain Distribution Increase

This compound can be employed in preclinical studies to investigate potential drug-drug interactions (DDIs). Given that perphenazine is metabolized by multiple CYP enzymes, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these same enzymes. drugbank.commdpi.com For example, co-administration with strong inhibitors of CYP2D6 or CYP3A4 could lead to increased plasma concentrations of perphenazine, potentially increasing the risk of adverse effects. nih.govmedicinenet.com Conversely, co-administration with inducers of these enzymes could decrease perphenazine concentrations, potentially reducing its efficacy. mdpi.com Deuterated standards are crucial for accurately quantifying these changes in drug levels during such interaction studies.

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Perphenazine Metabolism

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and therefore, its cleavage during metabolism is slower. drugbank.com This can lead to a decreased rate of metabolism for deuterated compounds compared to their non-deuterated counterparts. nih.gov

By strategically placing deuterium atoms at sites of metabolism on the perphenazine molecule, researchers can investigate the KIE on its various metabolic pathways. For example, if N-dealkylation is a rate-limiting step in the clearance of perphenazine, a deuterated analog with deuterium atoms on the N-alkyl group would be expected to have a slower rate of metabolism and potentially altered pharmacokinetic properties. This approach can provide insights into the reaction mechanisms of the metabolizing enzymes and can also be explored as a strategy to develop "soft drugs" with improved pharmacokinetic profiles. nih.gov

Future Research Directions and Innovative Applications of Perphenazine D8 Dihydrochloride

Advancements in Isotopic Labeling Techniques for Complex Pharmaceutical Compounds

The synthesis of isotopically labeled compounds like Perphenazine-d8 Dihydrochloride (B599025) is foundational to their application in pharmaceutical research. Isotopic labeling involves the incorporation of stable or radioactive isotopes into a molecule to trace its journey and fate within biological systems. musechem.com Historically, this required lengthy synthetic routes starting from simple, labeled precursors. However, recent advancements are making the process more efficient, especially for structurally complex molecules such as phenothiazine (B1677639) derivatives. nih.govresearchgate.net

Modern isotopic labeling is characterized by techniques that allow for the incorporation of isotopes at later stages of the synthesis, known as late-stage functionalization. musechem.com This approach is more efficient and cost-effective. chemicalsknowledgehub.com Key advancements include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with their isotopes, deuterium (B1214612) (²H) or tritium (B154650) (³H). musechem.com Catalysts based on metals like iridium and ruthenium have revolutionized HIE, allowing for highly selective and efficient labeling of complex molecules under mild conditions. musechem.com For a compound like Perphenazine (B1679617), HIE could potentially be used to selectively introduce deuterium at specific sites, offering a powerful tool for detailed metabolic investigation.

Late-Stage Functionalization (LSF): LSF techniques create new chemical bonds at a late point in a synthetic sequence, enabling the direct introduction of a labeled functional group. This avoids the need to re-synthesize a complex molecule from scratch. musechem.com For phenothiazine derivatives, this could involve the targeted introduction of a deuterium-labeled alkyl group.

Catalytic Methods: The use of nanoparticle and other advanced catalysts has improved the precision and versatility of labeling reactions. musechem.com These methods provide researchers with a greater ability to design and synthesize labeled compounds tailored for specific research questions.

These advanced techniques are critical for producing complex labeled compounds like Perphenazine-d8 Dihydrochloride, which can then be used to unlock a deeper understanding of drug behavior. musechem.com

Labeling TechniqueDescriptionRelevance to Complex Molecules
Traditional Synthesis Synthesis begins with a simple, isotopically labeled starting material and proceeds through multiple steps.Often inefficient, time-consuming, and costly for complex structures like phenothiazines.
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium or tritium, often using metal catalysts (e.g., Iridium, Ruthenium). musechem.comAllows for selective labeling at specific positions in the final molecule, providing precise tools for mechanistic studies. musechem.com
Late-Stage Functionalization (LSF) Introduction of isotopes in the final stages of a synthetic route. musechem.comSignificantly reduces development timelines and costs, making complex labeled compounds more accessible for research. chemicalsknowledgehub.com

Potential for Novel Mechanistic Pharmacological Studies (Non-Clinical) using this compound

The substitution of hydrogen with deuterium can significantly impact a drug's metabolic profile, a phenomenon known as the Kinetic Isotope Effect (KIE). acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. acs.org Consequently, metabolic reactions that involve the cleavage of a C-D bond can be considerably slower than for the non-deuterated counterpart. acs.org This principle allows this compound to be used as a unique probe in non-clinical mechanistic studies.

By strategically placing deuterium atoms at sites known to be susceptible to metabolism, researchers can slow down or alter the metabolic pathway of the drug. nih.gov This "metabolic switching" provides several avenues for investigation:

Elucidation of Metabolic Pathways: By comparing the metabolite profile of Perphenazine with that of Perphenazine-d8, researchers can identify which metabolites are formed through the cleavage of the deuterated bonds. This helps to map the drug's metabolic fate and identify the enzymes responsible (e.g., Cytochrome P450 enzymes). drugbank.com

Studying Parent Drug Activity: By reducing the rate of metabolism, the deuterated compound remains in its parent form for longer. This allows for a clearer investigation of the parent drug's pharmacological activity at its target receptors without the confounding effects of its metabolites.

Investigating Metabolite-Mediated Effects: If a specific metabolite is thought to be responsible for a particular pharmacological or toxicological effect, using a deuterated version that blocks the formation of that metabolite can help confirm or refute this hypothesis. acs.orgnih.gov

Deuterated compounds like Perphenazine-d8 are therefore not just tracers but active tools that can modulate a drug's metabolism, offering a sophisticated method to probe the intricate details of its pharmacological action in vivo and in vitro. nih.govresearchgate.net

Research ApplicationHow this compound is UsedPotential Finding
Metabolic Pathway Identification Compare the metabolites formed from Perphenazine vs. Perphenazine-d8 in liver microsome assays.Identifies key metabolic "soft spots" and the enzymes involved in Perphenazine's breakdown. nih.gov
Pharmacokinetic (PK) Probing Use as a tracer in animal ADME (Absorption, Distribution, Metabolism, Excretion) studies. nih.govresearchgate.netReveals how altering metabolism at specific sites affects the drug's overall distribution and elimination. researchgate.net
Target Engagement Studies Utilize the increased metabolic stability to study the interaction of the parent compound with dopamine (B1211576) and other receptors over a longer duration. musechem.comClarifies the direct contribution of the parent drug to the pharmacological effect, separate from its metabolites.

Integration into High-Throughput Screening and Assay Development Platforms

One of the most significant applications of this compound is its use as an internal standard in quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). aptochem.com In drug discovery and development, researchers need to accurately measure the concentration of drugs and their metabolites in complex biological samples like plasma or urine. nih.gov High-throughput screening (HTS) platforms analyze thousands of samples, demanding methods that are both rapid and robust. cerilliant.com

A stable isotope-labeled internal standard (SIL-IS) like Perphenazine-d8 is considered the "gold standard" for quantitative mass spectrometry for several reasons: aptochem.com

Near-Identical Physicochemical Properties: Perphenazine-d8 has virtually the same chemical structure, polarity, and ionization efficiency as the non-labeled Perphenazine. aptochem.com This means it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.

Correction for Variability: By adding a known amount of Perphenazine-d8 to every sample at the beginning of the workflow, it can account for any sample-to-sample variability in extraction recovery or instrument response. clearsynth.com The ratio of the analyte (Perphenazine) to the internal standard (Perphenazine-d8) is measured, providing a highly accurate and precise quantification. cerilliant.com

Co-elution without Interference: In chromatography, Perphenazine-d8 elutes at the same time as Perphenazine, which is ideal for an internal standard. aptochem.com However, because of its eight extra neutrons, it has a distinct, higher mass that is easily resolved by the mass spectrometer, preventing signal interference. aptochem.com

The integration of this compound into HTS and assay development platforms enhances the reliability and throughput of analytical methods. aptochem.com This is crucial for generating the high-quality pharmacokinetic and metabolic data needed to advance drug candidates through the development pipeline. nih.govmdpi.com

Q & A

Q. How is Perphenazine-d8 Dihydrochloride characterized for quality control in pharmacological studies?

Methodological Answer:

  • Purity Validation : Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to verify purity (>98% as per batch-specific Certificates of Analysis (COA)) .
  • Deuterium Labeling Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy or isotopic ratio mass spectrometry ensures accurate deuteration at specified positions .
  • Safety Protocols : Refer to Safety Data Sheets (SDS) for handling guidelines, including proper storage (e.g., -20°C in anhydrous conditions) and waste disposal .

Q. What are the standard procedures for preparing this compound solutions in receptor-binding assays?

Methodological Answer:

  • Stock Solution Preparation : Dissolve the compound in deuterium-depleted water or dimethyl sulfoxide (DMSO) at 10 mM, followed by serial dilution in assay buffer to avoid solvent interference .
  • Dose-Response Curves : Use concentrations spanning 0.1 nM–10 µM to evaluate binding affinity to 5-HT and dopamine receptors. Validate with radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2 receptors) .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic profile compared to non-deuterated analogs?

Methodological Answer:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Compare half-life (t½) and intrinsic clearance (CLint) to assess isotope effects on cytochrome P450-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions, noting deuterium’s impact on lipophilicity and binding kinetics .

Q. What experimental strategies resolve contradictions in receptor-binding data for this compound across studies?

Methodological Answer:

  • Assay Standardization : Control variables such as temperature (e.g., 25°C vs. 37°C), buffer ionic strength, and receptor preparation (e.g., membrane-bound vs. solubilized receptors) to minimize variability .
  • Data Normalization : Express results as % inhibition relative to reference ligands (e.g., haloperidol for dopamine receptors) and apply statistical tools (e.g., two-way ANOVA) to account for inter-lab differences .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and acidic/alkaline conditions. Monitor degradation products via HPLC-UV or UPLC-QTOF and compare to stability-indicating methods in pharmacopeial guidelines .
  • Long-Term Stability : Store aliquots at -80°C, -20°C, and 4°C, and assay monthly for purity and deuterium retention using mass spectrometry .

Q. What advanced techniques are used to study the environmental fate of this compound in soil or water systems?

Methodological Answer:

  • Degradation Kinetics : Adapt GC-FID or LC-MS/MS methods (e.g., as in tilorone dihydrochloride studies) to quantify half-life (t½) and decay constants in soil/water matrices under aerobic/anaerobic conditions .
  • Metabolite Profiling : Identify transformation products (e.g., dealkylated or hydroxylated derivatives) using high-resolution mass spectrometry and predict ecotoxicological risks .

Methodological Validation & Data Analysis

Q. How to design a robust protocol for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile/methanol) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates .
  • Internal Standards : Employ isotopically labeled analogs (e.g., Perphenazine-d10) to correct for matrix effects in LC-MS/MS. Calibration curves should span 1–1000 ng/mL with R² >0.99 .

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive EC50/IC50 values .
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points caused by solvent evaporation or pipetting errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.